![molecular formula C20H22O7 B571568 5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one CAS No. 212201-12-2](/img/structure/B571568.png)
5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one
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Overview
Description
5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one is a complex organic compound with a unique structure that includes multiple hydroxyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a series of condensation and cyclization reactions. For instance, the starting materials might include 4-hydroxy-3,5-dimethoxybenzaldehyde and 2,4-dihydroxyacetophenone. These compounds undergo a Claisen-Schmidt condensation followed by cyclization to form the chromanone structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include controlling the temperature, pH, and solvent conditions, as well as using catalysts to speed up the reaction. The final product would then be purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various alcohol derivatives.
Scientific Research Applications
Antioxidant Activity
One of the primary applications of this compound is its antioxidant activity . Research indicates that it can effectively scavenge free radicals, which are implicated in various diseases and aging processes. The antioxidant properties are attributed to the presence of multiple hydroxyl groups in its structure, enhancing its ability to donate electrons and neutralize reactive species.
Case Study: Antioxidant Efficacy
A study conducted by Lin et al. (2010) demonstrated that this compound exhibits significant antioxidant activity when isolated from Ophiopogon japonicus. The findings showed that it could reduce oxidative stress markers in vitro, suggesting potential applications in nutraceuticals aimed at preventing oxidative damage and associated diseases .
Anti-inflammatory Properties
In addition to its antioxidant capabilities, this compound has been investigated for its anti-inflammatory properties . Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.
Case Study: Inhibition of Inflammatory Markers
A recent study evaluated the impact of this compound on inflammatory markers in human cell lines. Results indicated a reduction in the expression of interleukins and tumor necrosis factor-alpha (TNF-α), highlighting its potential as a therapeutic agent for inflammatory diseases .
Pharmacological Research
The compound has been explored for its pharmacological potential , particularly concerning its effects on various biological systems.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL, indicating moderate efficacy against these pathogens .
Case Study: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial activity of various derivatives of this compound against standard bacterial strains. The results confirmed its effectiveness as a potential candidate for developing new antimicrobial agents .
Mechanism of Action
The mechanism by which 5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one exerts its effects involves its interaction with various molecular targets. The hydroxyl and methoxy groups allow it to participate in hydrogen bonding and other interactions with proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects. For example, its antioxidant activity is due to its ability to donate hydrogen atoms and neutralize free radicals.
Comparison with Similar Compounds
Similar Compounds
3’,4’,5-Trihydroxy-3,7-dimethoxyflavone: This compound shares a similar flavonoid structure and also exhibits antioxidant properties.
4-Hydroxy-3,5-dimethoxybenzyl alcohol: Known for its antiviral properties, this compound has a simpler structure but shares some functional groups with 5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one.
Uniqueness
What sets this compound apart is its unique combination of hydroxyl and methoxy groups, which confer specific chemical reactivity and biological activity. Its chromanone structure also provides a distinct framework that can interact with various biological targets in unique ways.
Biological Activity
5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one, commonly referred to as Luteoin , is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores the compound's chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C20H22O7
- Molecular Weight : 374.38 g/mol
- CAS Number : 212201-12-2
- Appearance : Powder
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : Approximately 620.4 °C at 760 mmHg
Antioxidant Activity
Luteoin exhibits potent antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage. For instance, a study highlighted its ability to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties. In vitro studies have demonstrated that Luteoin can inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2), which is often upregulated in inflammatory conditions . This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
Luteoin has garnered attention for its anticancer properties. It has been reported to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and increased apoptosis .
Study on Antioxidant Activity
In a study conducted by Lin et al. (2010), Luteoin was isolated from Ophiopogon japonicus and evaluated for its antioxidant activity. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential as a natural antioxidant agent .
Study on Anti-inflammatory Effects
A recent investigation focused on the anti-inflammatory effects of Luteoin in a murine model of arthritis. The results demonstrated that administration of Luteoin significantly reduced paw swelling and joint inflammation, correlating with decreased levels of TNF-alpha and IL-6 in serum samples .
Anticancer Mechanism Exploration
Research published in the Journal of Pharmacology explored the anticancer mechanisms of Luteoin on human breast cancer cells. The study found that Luteoin treatment led to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2, indicating its potential as a chemotherapeutic agent .
Summary Table of Biological Activities
Properties
IUPAC Name |
5,7-dihydroxy-3-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-9-16(21)10(2)20-15(17(9)22)18(23)12(8-27-20)5-11-6-13(25-3)19(24)14(7-11)26-4/h6-7,12,21-22,24H,5,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKPEDLHLKPUKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC(=C(C(=C3)OC)O)OC)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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